Secorapamycin sodium

Description

Properties

IUPAC Name |

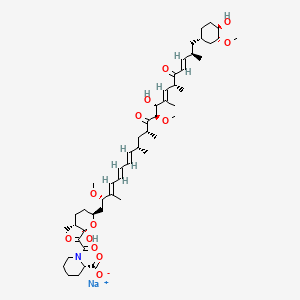

sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19+,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMSBJYMPJMFNS-OWGFPTNRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)[O-])O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H78NNaO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Profile of Secorapamycin Sodium: A Technical Guide for Researchers

Introduction: Deconstructing a Degradation Product

In the landscape of mTOR inhibitors, rapamycin (also known as sirolimus) stands as a cornerstone molecule, pivotal in fields ranging from immunosuppression to oncology and longevity research.[1][2] The discovery of rapamycin from a soil sample of Easter Island (Rapa Nui) and the subsequent elucidation of its mechanism of action have paved the way for a deeper understanding of cellular growth and metabolism.[1][2][3] However, the chemical stability of rapamycin is a critical factor in its therapeutic application, and its degradation pathways have been a subject of intense study. Secorapamycin, the ring-opened product of rapamycin, is a principal degradation product that has garnered attention for its distinct biological properties.[4][5] This technical guide provides an in-depth exploration of the mechanism of action, or more accurately, the biological characterization of secorapamycin sodium, offering a comprehensive resource for researchers, scientists, and drug development professionals. While structurally similar to its parent compound, secorapamycin exhibits a significantly altered pharmacological profile, which is crucial to understand for anyone working with rapamycin and its derivatives.

From Macrocycle to Seco-Compound: The Genesis of Secorapamycin

The journey from the potent immunosuppressant rapamycin to secorapamycin is a tale of chemical transformation. The 31-membered macrocycle of rapamycin is susceptible to ring-opening reactions under various conditions.[3][5] This process, primarily initiated by the hydrolysis of the macrocyclic ester bond, leads to the formation of secorapamycin.[3][6]

Ring-Opening Mechanism

The formation of secorapamycin from rapamycin proceeds through a two-step process:

-

Ester Hydration: The initial step involves the hydrolysis of the ester linkage within the rapamycin macrocycle. This reaction can occur spontaneously in aqueous alkaline conditions (pH 9–11) at temperatures between 25–37°C and can also be catalyzed by esterases.[3] This leads to the formation of a diol intermediate.

-

Dehydration: Following hydration, the diol intermediate undergoes dehydration under mildly acidic conditions (pH 4–6) to yield the open-chain secorapamycin. The subsequent addition of sodium hydroxide results in the formation of this compound salt, which often exhibits enhanced water solubility and stability compared to the free form.[3][4]

This degradation pathway is of significant interest as it can occur both in vitro during formulation and storage, and in vivo following administration.[5]

The Core Mechanism: A Divergence from Rapamycin's Path

The defining characteristic of secorapamycin's mechanism of action is its marked deviation from that of its parent compound, rapamycin. While rapamycin exerts its effects by forming a gain-of-function complex with the 12-kDa FK506-binding protein (FKBP12), which then allosterically inhibits the mTORC1 complex, secorapamycin is reported to not significantly affect mTOR function.[2][4]

Interaction with FKBP12 and mTOR

The immunosuppressive and anti-proliferative activities of rapamycin are contingent on the formation of a ternary complex between FKBP12, rapamycin, and the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[7][8] While rapamycin alone has a modest affinity for the FRB domain, the FKBP12-rapamycin complex binds to FRB with an affinity that is approximately 2000-fold tighter.[7]

Secorapamycin, due to its altered conformation resulting from the ring-opening, exhibits a significantly reduced potency in mTOR-related assays. It has been shown to have less than 4% of the potency of rapamycin in a thymocyte proliferation assay.[6] This suggests a severely impaired ability to form a stable and functional ternary complex with FKBP12 and the FRB domain of mTOR.

The following diagram illustrates the canonical rapamycin signaling pathway and highlights the point of divergence for secorapamycin.

Caption: Canonical mTOR signaling pathway and the inhibitory action of Rapamycin versus the ineffective interaction of Secorapamycin.

A Note on Proteasome Inhibition

While the interaction of secorapamycin with the mTOR pathway is significantly attenuated, some evidence suggests it may mimic rapamycin in its ability to inhibit the proteasome.[6] This potential off-target effect is an area that warrants further investigation to fully understand the biological activity of secorapamycin. If confirmed and characterized, this could represent a secondary mechanism of action, independent of mTOR inhibition.

Pharmacokinetics and Metabolism

Understanding the metabolic fate of secorapamycin is crucial, as it is formed in vivo.[5] Studies utilizing human tissue homogenates and Caco-2 cell monolayers have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolism to Dihydro Sirolimus (M2)

Secorapamycin can be metabolized to dihydro sirolimus (M2), a metabolite also formed from rapamycin.[3][4] This conversion has been observed in human liver and jejunal mucosal homogenates in an NADPH-dependent manner.[4]

Interaction with P-glycoprotein

Similar to rapamycin, secorapamycin is a substrate for the efflux transporter P-glycoprotein (P-gp).[6] In Caco-2 cell monolayer models, when secorapamycin is applied to the basolateral compartment, it is readily detected in the apical compartment, indicating active efflux.[4] This has implications for its oral bioavailability and tissue distribution.

The following table summarizes the key differences in the mechanism of action and properties of rapamycin and this compound.

| Feature | Rapamycin | This compound |

| Structure | 31-membered macrocycle | Ring-opened seco-acid |

| Primary Target | mTORC1 | Not mTORC1 |

| FKBP12 Binding | High affinity, forms functional inhibitory complex | Significantly reduced functional binding |

| mTOR Inhibition | Potent inhibitor | Poor inhibitor (<4% potency of rapamycin) |

| Proteasome Inhibition | Reported activity | May mimic rapamycin's activity |

| Metabolism | Metabolized to various products, including M2 | Can be metabolized to M2 |

| P-gp Substrate | Yes | Yes |

Experimental Protocols for Studying Secorapamycin

To aid researchers in the investigation of secorapamycin, this section outlines key experimental methodologies.

Protocol 1: In Vitro mTORC1 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on mTORC1 activity.

Objective: To quantify the kinase activity of mTORC1 in the presence of secorapamycin compared to rapamycin.

Methodology:

-

Immunoprecipitation of mTORC1:

-

Lyse mammalian cells (e.g., HEK293T) with mTOR lysis buffer.

-

Incubate cell lysates with an anti-mTOR antibody to immunoprecipitate mTOR complexes.

-

-

Preparation of Inhibitors:

-

Prepare stock solutions of rapamycin and secorapamycin in a suitable solvent (e.g., DMSO).

-

For rapamycin, pre-incubate with recombinant FKBP12 to form the active inhibitory complex.

-

-

Kinase Reaction:

-

Add the immunoprecipitated mTORC1 to a kinase assay buffer containing a substrate (e.g., purified GST-4E-BP1).[9]

-

Add ATP to initiate the reaction.

-

Incubate at 30°C for 30-60 minutes.

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the phosphorylation of the substrate (e.g., phospho-4E-BP1) by Western blotting using a phospho-specific antibody.[9]

-

Expected Outcome: Rapamycin will show a dose-dependent inhibition of substrate phosphorylation, while secorapamycin is expected to show little to no inhibition at comparable concentrations.

Protocol 2: FKBP12 Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a compound to FKBP12.

Objective: To determine the dissociation constant (Kd) of secorapamycin for FKBP12.

Methodology:

-

Reagents:

-

Recombinant human FKBP12.

-

A fluorescently labeled FKBP12 ligand (e.g., fluorescein-labeled SLF).[10]

-

Serial dilutions of unlabeled rapamycin (positive control) and secorapamycin.

-

-

Assay Procedure:

-

In a microplate, combine FKBP12 and the fluorescently labeled ligand.

-

Add increasing concentrations of the unlabeled competitor (rapamycin or secorapamycin).

-

Incubate to allow binding to reach equilibrium.

-

-

Measurement:

-

Measure fluorescence polarization. Binding of the fluorescent ligand to FKBP12 results in a high polarization value. Displacement by an unlabeled competitor leads to a decrease in polarization.[10]

-

-

Data Analysis:

-

Plot the change in fluorescence polarization against the competitor concentration to determine the IC50 value, from which the Ki can be calculated.

-

Experimental Workflow Diagram

Caption: Workflow for key in vitro assays to characterize Secorapamycin's activity.

Conclusion and Future Directions

This compound, a primary degradation product of rapamycin, exhibits a biological profile that is markedly different from its parent compound. Its defining feature is a significantly attenuated ability to inhibit mTORC1, the canonical target of rapamycin. This is likely due to the conformational changes induced by the opening of the macrocyclic ring, which prevents the formation of a stable and functional ternary complex with FKBP12 and the FRB domain of mTOR.

For researchers in drug development and related fields, the key takeaways are:

-

The presence of secorapamycin in rapamycin formulations can lead to a decrease in potency and should be carefully monitored.

-

The distinct pharmacological profile of secorapamycin, including its metabolism and interaction with efflux transporters, should be considered when studying the overall effects of rapamycin administration in vivo.

-

The potential for mTOR-independent activities, such as proteasome inhibition, warrants further investigation and could reveal novel biological functions for this seco-compound.

Future research should focus on definitively characterizing any mTOR-independent effects of secorapamycin and further elucidating its metabolic pathways and potential for drug-drug interactions. A thorough understanding of secorapamycin is not only crucial for optimizing rapamycin-based therapies but also for the broader field of macrolide chemistry and pharmacology.

References

-

ResearchGate. (n.d.). Percentage of secorapamycin, the main degradation product of rapamycin, according to the formulation studied as captioned and described in Table 1 (F1–F9). Retrieved from [Link]

-

Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Inhibition of the Mechanistic Target of Rapamycin (mTOR). PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapamycin: one drug, many effects. PMC. Retrieved from [Link]

-

ResearchGate. (2006). Characterization of the FKBP.Rapamycin.FRB ternary complex. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library. Retrieved from [Link]

-

PubMed. (1999). The FKBP12-rapamycin-binding domain is required for FKBP12-rapamycin-associated protein kinase activity and G1 progression. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors. PMC. Retrieved from [Link]

-

National Institutes of Health. (2025). The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

-

(2025). Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions. Retrieved from [Link]

-

National Institutes of Health. (2024). Preparation and in vivo and ex vivo studies of sirolimus nano-in-situ gel ophthalmic formulation. PubMed Central. Retrieved from [Link]

-

(n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (2025). Discovery of fully synthetic FKBP12-mTOR molecular glues. Retrieved from [Link]

-

YouTube. (2022). mTOR Inhibitors: Past, Present & Future. Retrieved from [Link]

-

Frontiers. (2020). Interactions of FK506 and Rapamycin With FK506 Binding Protein 12 in Opportunistic Human Fungal Pathogens. Retrieved from [Link]

-

AACR Journals. (2008). A convenient and sensitive mTOR activity assay with native and recombinant mTOR. Retrieved from [Link]

-

Selcia. (n.d.). FKBP Functional PPIase Assay | FK506 Binding Protein. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). mTOR Signaling Pathway. Retrieved from [Link]

-

eScholarship.org. (n.d.). Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analysing the visible conformational substates of the FK506-binding protein FKBP12. PMC. Retrieved from [Link]

-

PubMed. (2007). Rapamycin impairs in vivo proliferation of islet beta-cells. Retrieved from [Link]

-

Dr.Oracle. (2025). Are there human studies on the use of Sirolimus (Rapamycin) for senescence? Retrieved from [Link]

-

(2022). Peripheral tissular analysis of rapamycin's effect as a neuroprotective agent in vivo. Retrieved from [Link]

Sources

- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 148554-65-8 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. enovatia.com [enovatia.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The FKBP12-rapamycin-binding domain is required for FKBP12-rapamycin-associated protein kinase activity and G1 progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Secorapamycin A Monosodium for Researchers and Drug Development Professionals

Abstract

Secorapamycin A monosodium, the ring-opened derivative of the well-established immunosuppressant and mTOR inhibitor rapamycin (sirolimus), has emerged as a molecule of significant interest for the research community. While historically considered a degradation product, recent findings suggest a distinct biological activity profile that warrants a thorough investigation. This technical guide provides a comprehensive overview of Secorapamycin A monosodium, from its fundamental chemical properties and synthesis to its analytical quantification and emerging biological functions. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals exploring the therapeutic potential and analytical challenges associated with this unique macrolide derivative.

Introduction: Beyond a Degradation Product

The journey of Secorapamycin A is intrinsically linked to its parent compound, rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus. Rapamycin is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism. However, the chemical instability of rapamycin's 31-membered macrocycle, particularly its susceptibility to hydrolysis, leads to the formation of Secorapamycin A, a ring-opened isomer.

The monosodium salt of Secorapamycin A offers enhanced aqueous solubility and stability, making it a more amenable form for research and potential therapeutic development. While it is reported not to affect mTOR function directly, emerging evidence points towards a novel mechanism of action involving the proteasome, distinguishing it from its parent compound and opening new avenues for investigation.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of Secorapamycin A monosodium is fundamental for its application in research and development.

Chemical Structure and Properties

Table 1: Physicochemical Properties of Secorapamycin A Monosodium

| Property | Value | Source |

| IUPAC Name | sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |

| Molecular Formula | C₅₁H₇₈NNaO₁₃ | |

| Molecular Weight | 936.15 g/mol | |

| CAS Number | 148554-65-8 | |

| Appearance | White to yellow solid | |

| Solubility | Enhanced water solubility compared to Secorapamycin A. Soluble in DMSO and ethanol. |

Synthesis from Rapamycin: A Step-by-Step Protocol

Secorapamycin A monosodium is synthesized from rapamycin through a two-step process involving alkaline hydrolysis followed by dehydration and salt formation. The causality behind this experimental choice lies in the inherent chemical instability of the lactone ring in rapamycin, which is susceptible to nucleophilic attack by hydroxide ions.

Diagram 1: Synthesis of Secorapamycin A Monosodium from Rapamycin

Caption: Synthesis workflow from Rapamycin to Secorapamycin A monosodium.

Experimental Protocol: Synthesis of Secorapamycin A Monosodium

-

Ester Hydration (Ring Opening):

-

Dissolve Rapamycin in a 70:30 (v/v) mixture of ethanol and water.

-

Add 0.1 M sodium hydroxide (NaOH) solution to the rapamycin solution.

-

Incubate the reaction mixture at 37°C for 36 hours to facilitate the hydrolysis of the macrocyclic ester bond, leading to the formation of a diol intermediate.[1]

-

Causality: The use of a hydroalcoholic solvent ensures the solubility of both rapamycin and the aqueous base. The elevated temperature accelerates the rate of hydrolysis.

-

-

Dehydration:

-

Acidify the solution to a pH of 5 using hydrochloric acid (HCl).

-

Stir the mixture for 18 hours at room temperature. This step promotes the dehydration of the diol intermediate to form the open-chain Secorapamycin A.[1]

-

Filter the solution to remove any byproducts that may have precipitated.

-

Causality: Mild acidic conditions are crucial for the specific dehydration reaction without causing further degradation of the molecule.

-

-

Salt Formation and Crystallization:

-

Neutralize the filtrate with NaOH.

-

Induce crystallization of Secorapamycin A monosodium by cooling the solution to 4°C.[1]

-

Collect the crystals by filtration and dry under vacuum.

-

Analytical Methodologies: Quantification and Purity Assessment

Accurate and robust analytical methods are paramount for the characterization and quality control of Secorapamycin A monosodium. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

HPLC Method for the Analysis of Secorapamycin A

The presence of multiple conformational isomers in solution can lead to complex chromatograms, necessitating careful method development for reproducible and accurate quantification.

Diagram 2: HPLC Analysis Workflow

Caption: A typical workflow for the HPLC analysis of Secorapamycin A.

Experimental Protocol: Reversed-Phase HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile or methanol and water. A slightly acidic buffered mobile phase (e.g., with ammonium acetate) is often recommended to improve peak shape.[1]

-

Elution: Isocratic or gradient elution can be employed depending on the complexity of the sample matrix.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 40-60°C) can help in managing the conformational isomers and achieving consistent peak shapes.

-

Detection: UV detection at approximately 277-278 nm.

-

Sample Preparation: Dissolve the Secorapamycin A monosodium sample in the mobile phase or a suitable diluent and filter through a 0.45 µm filter before injection.

Biological Activity: A Paradigm Shift from mTOR

While Secorapamycin A is reported to not significantly affect mTOR function, its biological activity is not negligible. Recent studies have unveiled a novel and potentially significant mechanism of action.

Interaction with the Proteasome

Emerging evidence suggests that Secorapamycin A, much like its parent compound rapamycin, can act as an inhibitor of the proteasome.[2] The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, playing a critical role in cellular homeostasis, cell cycle regulation, and apoptosis.

Diagram 3: Proposed Mechanism of Proteasome Inhibition

Caption: Secorapamycin A is proposed to inhibit the degradative function of the proteasome.

Experimental Protocol: In Vitro Proteasome Activity Assay

This protocol provides a general framework for assessing the inhibitory effect of Secorapamycin A monosodium on proteasome activity.

-

Reagents and Materials:

-

Purified 20S or 26S proteasome

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

Secorapamycin A monosodium stock solution (in DMSO)

-

Proteasome inhibitor (positive control, e.g., MG132)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Assay Procedure:

-

Prepare serial dilutions of Secorapamycin A monosodium in assay buffer.

-

In a 96-well plate, add the assay buffer, purified proteasome, and the diluted Secorapamycin A or control (DMSO vehicle, positive inhibitor).

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence over time).

-

Determine the percentage of proteasome inhibition by Secorapamycin A at different concentrations compared to the vehicle control.

-

Calculate the IC₅₀ value to quantify the potency of inhibition.

-

Metabolism

In vitro studies using human liver, jejunal mucosal homogenates, and Caco-2 cells have shown that Secorapamycin A can be metabolized to dihydro-sirolimus (M2) in an NADPH-dependent manner.[3] Furthermore, Secorapamycin A appears to be a substrate for the P-glycoprotein (P-gp) efflux transporter.[2]

Stability and Formulation Considerations

The stability and formulation of Secorapamycin A monosodium are critical aspects for its use in research and potential therapeutic applications.

Stability Profile

Secorapamycin A is significantly more stable than rapamycin, particularly in aqueous solutions. The degradation of rapamycin is markedly accelerated in basic conditions, leading to the formation of Secorapamycin A. In contrast, Secorapamycin A itself exhibits slower degradation kinetics under similar conditions.

Table 2: Comparative Stability of Rapamycin and Secorapamycin A

| Condition | Rapamycin Half-life | Secorapamycin A Degradation | Source |

| 30/70 (v/v) Acetonitrile-Water, pH 7.3 (23.7 mM MeCOONH₄) | ~890 hours | Significantly slower than rapamycin | |

| 30/70 (v/v) Acetonitrile-Water, pH 12.2 (NaOH) | Reduced by 3 orders of magnitude compared to pH 7.3 | Significantly slower than rapamycin |

Formulation Strategies

The enhanced water solubility of the monosodium salt form is a primary advantage for formulation development. For research purposes, stock solutions are typically prepared in organic solvents like DMSO or ethanol and stored at -20°C or -80°C. For aqueous formulations, the use of excipients to further enhance solubility and stability may be considered.

Preclinical Data: A Call for Further Investigation

To date, there is a notable lack of publicly available, comprehensive preclinical data specifically for Secorapamycin A monosodium. Most of the existing in vivo pharmacokinetic and toxicology data pertains to its parent compound, rapamycin.

-

Pharmacokinetics: While in vitro metabolism studies provide initial insights, in vivo studies in animal models are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Secorapamycin A monosodium.

-

Toxicology: Acute and chronic toxicology studies are essential to establish the safety profile of Secorapamycin A monosodium and to determine a safe dose range for potential therapeutic applications.

The absence of this critical data represents a significant gap in the understanding of Secorapamycin A monosodium and underscores the need for further preclinical research to unlock its full potential.

Conclusion and Future Directions

Secorapamycin A monosodium has transitioned from being viewed merely as a degradation product of rapamycin to a molecule with its own distinct biological properties. Its unique profile, characterized by a lack of mTOR inhibition and a potential role as a proteasome inhibitor, presents exciting new opportunities for therapeutic intervention in various diseases.

This technical guide has provided a comprehensive overview of the current knowledge on Secorapamycin A monosodium, including its synthesis, analysis, and biological activities. However, it is clear that further research is imperative. Future investigations should focus on:

-

Elucidating the detailed mechanism of proteasome inhibition.

-

Conducting comprehensive in vivo pharmacokinetic and toxicology studies.

-

Exploring its efficacy in relevant disease models, particularly those where proteasome dysfunction is implicated.

-

Developing stable and effective formulations for potential clinical applications.

By addressing these key areas, the scientific community can fully unravel the therapeutic potential of Secorapamycin A monosodium and pave the way for its potential translation from the laboratory to the clinic.

References

-

Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Arkivoc, 2007(10), 108-124. Retrieved from [Link]

Sources

Biological activity of Secorapamycin sodium

An In-Depth Technical Guide to the Biological Activity of Secorapamycin Sodium

Abstract

This compound, the primary ring-opened degradation product of the macrolide immunosuppressant Rapamycin (Sirolimus), represents a significant departure from the canonical biological activity of its parent compound. While structurally related, its altered macrocyclic core fundamentally changes its mechanism of action. This guide provides a comprehensive technical overview of this compound's biological activities, focusing on its divergence from traditional mTOR inhibition and highlighting its distinct pharmacological profile. We will explore its primary activity as a proteasome inhibitor, its significantly reduced immunosuppressive potential, and its pharmacokinetic limitations. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this Rapamycin derivative.

Introduction: A Derivative with a Divergent Identity

Rapamycin is a cornerstone of immunosuppressive and anti-proliferative research, renowned for its potent and specific inhibition of the mammalian Target of Rapamycin (mTOR) complex 1 (mTORC1).[1] Its clinical utility is intrinsically linked to the formation of a tripartite complex with the immunophilin FKBP12, which then binds to and allosterically inhibits mTORC1.[1] this compound emerges from the chemical instability of Rapamycin, forming through a non-enzymatic process of ester hydration and subsequent dehydration.[2]

This structural alteration—the cleavage of the macrocyclic ring—is the critical determinant of its biological function. Unlike Rapamycin and its analogs (rapalogs) such as Everolimus or Temsirolimus, which are defined by their mTORC1 inhibitory action, this compound is reported to not affect mTOR function directly.[3][4][5] This distinction is paramount; this compound should not be considered a conventional rapalog. Instead, it possesses a distinct mechanistic footprint, most notably the ability to inhibit the proteasome, an activity it shares with its parent compound but which is often overshadowed by Rapamycin's profound effect on mTOR.[2] This guide will dissect these unique biological activities, providing the technical basis for its investigation as a distinct molecular entity.

Mechanism of Action: A Shift from mTOR to the Proteasome

The defining characteristic of this compound is its inability to effectively inhibit the mTOR signaling pathway. This functional divergence is the logical starting point for any technical discussion.

Inactivity Towards the mTORC1 Signaling Pathway

The canonical mechanism of Rapamycin requires the intact macrocycle to form a stable complex with FKBP12, which then acts as the direct inhibitor of mTORC1. The ring-opened structure of Secorapamycin disrupts the conformation necessary for this high-affinity interaction and subsequent inhibition. As a result, this compound poorly activates or inhibits mTOR.[2] This has been demonstrated in functional assays where its potency is drastically reduced compared to Rapamycin.[2]

The diagram below illustrates the canonical Rapamycin-mTORC1 pathway and highlights the point of divergence for Secorapamycin.

Caption: Divergence in mTORC1 inhibition between Rapamycin and this compound.

Primary Biological Activity: Proteasome Inhibition

While lacking significant mTORC1 activity, this compound was found to mimic Rapamycin's ability to inhibit the proteasome.[2] The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cell cycle regulation, signal transduction, and removal of misfolded proteins. Inhibition of the proteasome can induce cell cycle arrest and apoptosis, a mechanism exploited by anti-cancer drugs like Bortezomib. This activity positions this compound as a tool for studying cellular processes regulated by proteasomal degradation, distinct from the mTOR-centric view of its parent compound.

Ancillary Activities

-

Immunosuppression: this compound exhibits drastically reduced immunosuppressive activity. In a thymocyte proliferation assay, it showed less than 4% of the potency of Rapamycin, consistent with its inability to inhibit mTOR, a critical kinase in T-cell proliferation.[1][2]

-

Antifungal Properties: Rapamycin was originally discovered as an antifungal agent.[1][6] this compound retains some of this activity, although its potency may vary.[3] It has been shown to synergize with other compounds to enhance antifungal effects, potentially through engagement with FKBP12 homologs in fungi.[3]

Comparative Biological Activity Data

The most effective way to understand the functional shift of this compound is through direct comparison with its parent compound, Rapamycin.

| Parameter | This compound | Rapamycin (Sirolimus) | Key Implication |

| Primary Target | Proteasome[2] | mTORC1[1] | Fundamentally different mechanism of action. |

| mTORC1 Inhibition | Poor / Ineffective[2][4] | Potent Inhibitor[1] | Not a functional "rapalog". |

| Immunosuppressive Potency | <4% of Rapamycin (Thymocyte Proliferation Assay)[2] | 100% (Baseline) | Significantly reduced potential for immunosuppressive applications. |

| Antifungal Activity | Retained, variable potency[3] | Potent[1] | May have utility in specific antifungal contexts. |

| Cell Permeability | Significantly lower than Rapamycin[3] | Higher (Baseline) | Poor absorption characteristics limit systemic applications. |

| P-glycoprotein Substrate | Yes[2][4] | Yes[2] | Both are subject to cellular efflux. |

Experimental Protocols for Biological Characterization

To validate the distinct biological profile of this compound, a series of well-defined in vitro assays is essential. The following protocols provide a framework for confirming its mechanism of action and differentiating it from Rapamycin.

Caption: Workflow for the experimental validation of this compound's activity.

Protocol 1: In Vitro mTORC1 Kinase Assay

Objective: To biochemically determine if this compound directly inhibits the kinase activity of purified mTORC1.

Causality: This assay isolates the drug and the kinase complex from cellular feedback loops, providing a direct measure of enzymatic inhibition. It is the most definitive method to prove the compound does not act on mTORC1 directly.

Methodology:

-

Reagents: Purified active mTORC1 complex, recombinant 4E-BP1 (substrate), [γ-³²P]ATP, kinase assay buffer, this compound, Rapamycin (positive control), DMSO (vehicle).

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, purified mTORC1, and the substrate (4E-BP1).

-

Compound Addition: Add varying concentrations of this compound (e.g., 1 nM to 100 µM), Rapamycin (e.g., 0.1 nM to 10 µM), or DMSO vehicle to the reaction tubes. Pre-incubate for 15 minutes at 30°C to allow for binding.

-

Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate for 30 minutes at 30°C.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the phosphorylation of 4E-BP1 using a phosphorimager.

-

Validation: A dose-dependent decrease in signal should be observed for Rapamycin. No significant decrease is expected for this compound, even at high concentrations.

Protocol 2: Western Blot Analysis of mTORC1 Signaling

Objective: To assess the effect of this compound on the phosphorylation of a key downstream mTORC1 substrate, p70S6 Kinase (S6K), in a cellular context.

Causality: This assay validates the biochemical findings in a living system. If this compound does not inhibit mTORC1, the phosphorylation of its downstream targets should remain unaffected.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293T, A549) and grow to 70-80% confluency.

-

Serum Starvation & Stimulation: Serum-starve the cells overnight to reduce basal mTORC1 activity. Stimulate with serum or growth factors (e.g., insulin) for 30 minutes to robustly activate the pathway.

-

Treatment: Concurrently with stimulation, treat cells with this compound (e.g., 10 µM), Rapamycin (e.g., 20 nM), or DMSO vehicle for 1-2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Western Blotting:

-

Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate overnight at 4°C with primary antibodies against Phospho-p70S6K (Thr389) and Total p70S6K. A loading control (e.g., β-Actin or GAPDH) is mandatory.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Validation: Rapamycin treatment should nearly abolish the Phospho-S6K signal. This compound treatment should show a phospho-protein signal comparable to the vehicle control.

Protocol 3: 20S Proteasome Activity Assay

Objective: To directly measure and quantify the inhibitory effect of this compound on proteasome activity.

Causality: This biochemical assay directly tests the hypothesis that this compound's primary activity is proteasome inhibition.

Methodology:

-

Reagents: Purified 20S proteasome, fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity), assay buffer, this compound, Bortezomib or MG-132 (positive controls), DMSO (vehicle).

-

Assay Setup: In a 96-well black plate, add assay buffer and varying concentrations of this compound, a positive control inhibitor, or DMSO.

-

Add Proteasome: Add the purified 20S proteasome to each well and incubate for 15 minutes at 37°C.

-

Initiate Reaction: Add the fluorogenic substrate Suc-LLVY-AMC to all wells.

-

Measure Fluorescence: Immediately begin reading the fluorescence (Excitation: ~380 nm, Emission: ~460 nm) every 2 minutes for 30-60 minutes using a microplate reader.

-

Analysis: Calculate the rate of substrate cleavage (Vmax) for each concentration. Plot the rate of reaction against inhibitor concentration to determine the IC₅₀ value.

-

Validation: this compound should exhibit a dose-dependent inhibition of proteasome activity, allowing for the calculation of an IC₅₀.

Pharmacokinetics & Cellular Permeability

A significant consideration for the application of this compound is its pharmacokinetic profile. Studies using Caco-2 cell monolayers, a standard in vitro model for intestinal absorption, have revealed that Secorapamycin has a significantly lower absorption rate compared to Rapamycin.[3] Furthermore, like its parent compound, it is actively removed from cells by the P-glycoprotein efflux pump.[2][4]

These findings collectively suggest that this compound has poor oral bioavailability and limited cell permeability. This presents a challenge for its use in systemic treatments and indicates that its application may be better suited for topical formulations or as a research tool for in vitro studies where these barriers can be bypassed.[3]

Summary and Future Directions

This compound is not a conventional rapalog. Its defining biological feature is its inability to significantly inhibit mTORC1, a stark contrast to its parent molecule, Rapamycin. Instead, its primary mechanism of action appears to be the inhibition of the proteasome.

Key Takeaways:

-

Distinct Mechanism: this compound is a proteasome inhibitor, not an mTORC1 inhibitor.

-

Reduced Potency: It has minimal immunosuppressive and antiproliferative activity via mTOR-dependent pathways.

-

Pharmacokinetic Hurdles: Poor cell permeability and efflux pump activity limit its potential for systemic delivery.

This unique profile invites new avenues of research. Investigations could focus on leveraging its proteasome inhibition in contexts where mTOR inhibition is undesirable. Its retained antifungal activity, potentially synergistic with other agents, also warrants further exploration. For drug development professionals, this compound serves as a critical control compound—a molecular tool to dissect which effects of Rapamycin are truly mTOR-dependent versus those that may arise from off-target activities like proteasome inhibition.

References

-

Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer. Retrieved from [Link]

-

Sehgal, S. N. (2003). Sirolimus: its discovery, biological properties, and mechanism of action. Transplantation Proceedings, 35(3 Suppl), S7-S14. Retrieved from [Link]

-

SynZeal. (n.d.). Seco Rapamycin | 147438-27-5. Retrieved from [Link]

-

Zimmer, A. D., et al. (2000). Identification of a new metabolite of macrolide immunosuppressant, like rapamycin and SDZ RAD, using high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 687-699. Retrieved from [Link]

Sources

- 1. Sirolimus: its discovery, biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 148554-65-8 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

A Comparative Analysis of mTOR Activity: Secorapamycin Sodium vs. Rapamycin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Central Role of mTOR in Cellular Regulation

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4] mTOR integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and stress, to orchestrate cellular responses.[1][2][5][6] Dysregulation of the mTOR signaling pathway is implicated in a multitude of human diseases, including cancer, diabetes, and neurodegenerative disorders.[1][4][5]

mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[7][8][9]

-

mTORC1 , characterized by the regulatory-associated protein of mTOR (Raptor), is sensitive to acute inhibition by rapamycin.[6][7][8] It primarily regulates anabolic processes such as protein and lipid synthesis.[10] Key downstream targets of mTORC1 include the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[11][12]

-

mTORC2 , which contains the rapamycin-insensitive companion of mTOR (Rictor), is generally resistant to acute rapamycin treatment, although chronic exposure can inhibit its assembly and function in some cell types.[6][7] mTORC2 is a key regulator of cell survival and cytoskeletal organization, partly through its phosphorylation and activation of Akt.[7]

Given its critical role in cellular homeostasis and disease, mTOR is a significant target for therapeutic intervention.[13] Rapamycin and its analogs (rapalogs) are a well-established class of mTOR inhibitors.[9] This guide provides a detailed technical comparison of the mTOR-modulating activity of rapamycin with its ring-opened derivative, Secorapamycin sodium.

Comparative Analysis: Rapamycin vs. This compound

Rapamycin: The Archetypal mTORC1 Inhibitor

Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent and specific inhibitor of mTORC1.[14] Its mechanism of action is unique; it first forms a complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[5] This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 activity.[5] This inhibition prevents the phosphorylation of downstream mTORC1 substrates, thereby suppressing cell growth, proliferation, and inducing autophagy.[8][9][15]

This compound: A Structurally Altered Derivative

Secorapamycin is the ring-opened product of rapamycin.[16] The formation of Secorapamycin occurs through the hydrolysis of the ester bond within the macrolide ring of rapamycin.[14] This structural alteration is critical, as the closed macrocyclic ring of rapamycin is essential for its biological activity. It has been reported that seco-derivatives of rapamycin, which lack the intact macrocycle, exhibit significantly reduced or no immunosuppressive activity and are not expected to affect mTOR function.[16][17] this compound is the salt form of this derivative, which typically enhances water solubility and stability but is not expected to restore the lost biological activity.[16]

This guide will now detail the experimental methodologies to rigorously test and confirm the differential mTOR activity of Rapamycin and this compound.

Experimental Validation of Differential mTOR Activity

To empirically determine and compare the mTOR inhibitory capacity of Rapamycin and this compound, a series of well-established cellular and biochemical assays can be employed. The following protocols are designed to provide a comprehensive and self-validating assessment.

I. Western Blot Analysis of mTORC1 Downstream Signaling

Rationale: This is the most direct method to assess mTORC1 activity in a cellular context. By measuring the phosphorylation status of key mTORC1 substrates, S6K1 and 4E-BP1, we can directly infer the inhibitory effect of the compounds. A potent mTORC1 inhibitor like Rapamycin will lead to a significant decrease in the phosphorylation of these targets, while an inactive compound like this compound is expected to have no effect.

Experimental Workflow:

Caption: Western Blot Workflow for mTORC1 Activity Assessment.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., HEK293, MCF7, or a cancer cell line with a hyperactive PI3K/Akt/mTOR pathway) in 6-well plates.

-

Once cells reach 70-80% confluency, serum-starve them for 12-16 hours to reduce basal mTOR signaling.

-

Pre-treat cells with various concentrations of Rapamycin (e.g., 1-100 nM) or this compound (e.g., 1 nM - 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with a growth factor such as insulin (100 nM) or EGF (50 ng/mL) for 30 minutes to activate the mTOR pathway.

-

-

Protein Lysate Preparation:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.[18]

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[19]

-

Incubate the membrane overnight at 4°C with primary antibodies targeting:

-

Phospho-S6K1 (Thr389)

-

Total S6K1

-

Phospho-4E-BP1 (Thr37/46)[19]

-

Total 4E-BP1

-

A loading control (e.g., β-actin or GAPDH)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

For each sample, calculate the ratio of the phosphorylated protein to the total protein.

-

Normalize these ratios to the loading control to correct for any variations in protein loading.

-

Expected Outcomes:

| Compound | p-S6K1 (Thr389) / Total S6K1 | p-4E-BP1 (Thr37/46) / Total 4E-BP1 |

| Vehicle Control | High | High |

| Rapamycin | Significantly Decreased | Significantly Decreased |

| This compound | No significant change | No significant change |

II. In Vitro mTORC1 Kinase Assay

Rationale: This biochemical assay directly measures the enzymatic activity of immunoprecipitated mTORC1. It provides a more direct assessment of kinase activity, independent of upstream cellular signaling events. This is a crucial validation step to confirm that any observed cellular effects (or lack thereof) are due to direct inhibition of the mTORC1 kinase.

Experimental Workflow:

Caption: In Vitro mTORC1 Kinase Assay Workflow.

Detailed Protocol:

-

Immunoprecipitation of mTORC1:

-

In Vitro Kinase Reaction:

-

Resuspend the immunoprecipitated mTORC1 beads in kinase buffer.

-

Add a recombinant, inactive mTORC1 substrate, such as GST-S6K1 or GST-4E-BP1.

-

Add the test compounds: vehicle, Rapamycin, or this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for 30 minutes with gentle agitation.

-

-

Detection of Substrate Phosphorylation:

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Analyze the phosphorylation of the substrate by Western blot using phospho-specific antibodies (e.g., anti-phospho-S6K1 Thr389).

-

Expected Outcomes:

| Condition | Substrate Phosphorylation |

| Immunoprecipitated mTORC1 + Substrate + ATP (Vehicle) | High |

| Immunoprecipitated mTORC1 + Substrate + ATP + Rapamycin | Low |

| Immunoprecipitated mTORC1 + Substrate + ATP + this compound | High |

III. Cell Proliferation Assay

Rationale: Since mTORC1 is a key driver of cell proliferation, assessing the anti-proliferative effects of the compounds provides a functional readout of their mTOR inhibitory activity.[22][23] A compound that effectively inhibits mTORC1 should suppress cell proliferation.

Experimental Workflow:

Sources

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. origene.com [origene.com]

- 4. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR - Wikipedia [en.wikipedia.org]

- 6. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 10. What are mTOR modulators and how do they work? [synapse.patsnap.com]

- 11. pnas.org [pnas.org]

- 12. Activation of the p70 S6 kinase and phosphorylation of the 4E-BP1 repressor of mRNA translation by type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mTOR Inhibition Role in Cellular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | 148554-65-8 | Benchchem [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. enovatia.com [enovatia.com]

- 18. researchgate.net [researchgate.net]

- 19. ccrod.cancer.gov [ccrod.cancer.gov]

- 20. researchgate.net [researchgate.net]

- 21. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | mTOR pathway inhibition alters proliferation as well as differentiation of neural stem cells [frontiersin.org]

- 23. mTOR-Dependent Cell Proliferation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure of Secorapamycin sodium salt

Structural Characterization, Synthesis, and Pharmacological Significance[1][2]

Executive Summary

Secorapamycin sodium salt (CAS: 148554-65-8) is the sodium salt of the primary ring-opened degradation product of the macrocyclic immunosuppressant Rapamycin (Sirolimus).[1][2][3][4][5][6] While structurally homologous to the parent compound, the cleavage of the 31-membered lactone ring results in a catastrophic loss of pharmacological potency.

This guide serves as a definitive technical resource for researchers utilizing Secorapamycin as a Critical Quality Attribute (CQA) standard in stability testing, impurity profiling, and negative control assays in mTOR signaling research.[1][2]

Chemical Identity & Structural Constitution[1][2][5][6][7]

Secorapamycin is classified as a seco-macrolide , a term denoting the cleavage of a ring bond in a cyclic molecule. Unlike simple hydrolysis products which typically gain a water molecule, Secorapamycin is often characterized in its stable form as an isomer of Rapamycin, resulting from a hydration-dehydration sequence or internal rearrangement following the lactone opening.

| Property | Specification |

| Common Name | This compound Salt (Seco-Rapamycin) |

| CAS Number | 148554-65-8 (Sodium Salt); 147438-27-5 (Free Acid) |

| Molecular Formula | |

| Molecular Weight | 936.15 g/mol (Salt); 914.17 g/mol (Free Acid) |

| Parent Compound | Rapamycin (Sirolimus) |

| Structural Change | Hydrolysis of the C-26 ester (lactone) linkage |

| Solubility | Soluble in DMSO, Ethanol, DMF; sparingly soluble in aqueous buffers (enhanced by Na+ salt form) |

The "Seco" Transformation

The transition from Rapamycin to Secorapamycin is not merely a geometric isomerization but a topological break. The macrocyclic constraint of Rapamycin forces the FKBP12-binding domain and the mTOR-binding (effector) domain into a precise orientation.[2] Upon ring opening (seco-formation), this constraint is lost, increasing the entropic penalty for binding to mTOR.[1][2]

Mechanistic Formation & Degradation Pathways[2]

Secorapamycin is formed via base-catalyzed hydrolysis.[1][2] The lactone bond is the most labile point of the Rapamycin scaffold under basic conditions.

The Reaction Sequence:

-

Nucleophilic Attack: Hydroxide ions (

) attack the carbonyl carbon of the ester linkage. -

Ring Opening: The C-O bond cleaves, generating a transient hydroxy-carboxylate intermediate (Secorapamycinic acid).[1][2]

-

Stabilization/Rearrangement: Depending on pH and solvent, the molecule may undergo dehydration or internal hemiketal rearrangement to form the stable Secorapamycin species isolated in commercial standards.

Visualization: Degradation Kinetics & Pathway

The following diagram illustrates the degradation logic, highlighting why pH control is critical in Rapamycin handling.

Caption: Figure 1.[1][2] Base-catalyzed hydrolysis pathway converting Rapamycin to this compound Salt.[1][2]

Experimental Protocol: Controlled Synthesis

Researchers often require fresh Secorapamycin for retention time marking in HPLC. The following protocol ensures a controlled conversion without inducing secondary fragmentation (e.g., retro-aldol cleavage) which occurs at extreme pH.

Objective: Generate Secorapamycin from Rapamycin for use as a qualitative standard.

Reagents

-

0.1 M NaOH (Freshly prepared)

Step-by-Step Methodology

-

Preparation: Dilute 100 µL of Rapamycin stock into 900 µL of Acetonitrile/Water (50:50 v/v).

-

Induction: Add 10 µL of 0.1 M NaOH. The apparent pH should rise to ~10-11.

-

Incubation: Incubate at ambient temperature (20-25°C) .

-

Critical Note: Do not heat. Heating under basic conditions promotes extensive fragmentation beyond the seco- species.

-

-

Monitoring: Monitor via HPLC every 30 minutes.

-

Target: Disappearance of the Rapamycin peak (RT ~1.0 relative) and appearance of the Secorapamycin peak (RT ~0.8-0.9 relative, more polar).[2]

-

-

Quenching: Once conversion reaches >90% (typically 2-4 hours), neutralize immediately with an equimolar amount of 0.1 M HCl.

-

Salt Formation: For the sodium salt, the neutralization step is adjusted to leave the carboxylate counter-balanced by

ions, followed by lyophilization.

Pharmacological Implications (SAR)

The utility of Secorapamycin in research lies in its inactivity . It acts as a structural probe to demonstrate the necessity of the macrocyclic ring.

The "Loss of Constraint" Mechanism

Rapamycin functions as a "molecular glue," binding FKBP12 first, then recruiting mTOR (FRB domain).

-

Rapamycin: The ring locks the "effector face" (C15-C21 region) into a specific conformation compatible with the hydrophobic cleft of mTOR.

-

Secorapamycin: The ring opening introduces rotational degrees of freedom. While the FKBP12-binding pipecolate region remains intact, the effector region flops randomly. The entropic cost to freeze this flexible chain into the mTOR-binding conformation is too high.

Data Summary: Comparative Potency

| Assay | Rapamycin | Secorapamycin Na | Interpretation |

|---|

| FKBP12 Binding (

Visualization: Mechanism of Inaction

This diagram contrasts the active ternary complex with the failed interaction of the seco-derivative.

Caption: Figure 2. Structural Activity Relationship (SAR) showing why ring opening prevents mTOR inhibition.

References

-

Novatia, LLC. (2012).[2][7] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][1][2]

-

Oyler, A. R., et al. (2012).[1][2] Forced degradation studies of rapamycin: Identification of autoxidation products. Journal of Pharmaceutical and Biomedical Analysis, 59, 194-200.[1][7] Retrieved from [Link]

-

PrecisionFDA. (2025). Substance Registration System: Secorapamycin A.[8] Retrieved from [Link][1][2]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Secorapamycin Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Secorapamycin Sodium

This compound is the monosodium salt of Secorapamycin, the ring-opened form of the macrolide immunosuppressant Rapamycin (also known as Sirolimus).[1][2] As a primary metabolite and a degradation product of Rapamycin, understanding the distinct physicochemical properties of this compound is crucial for its accurate analysis, formulation development, and for elucidating its biological activity, which differs significantly from its parent compound.[1][3] While Rapamycin exerts its immunosuppressive effects through the inhibition of the mechanistic target of Rapamycin (mTOR), Secorapamycin is reported to not significantly affect mTOR function.[4] This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for its comprehensive characterization.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, followed by a detailed exploration of each parameter.

| Property | Value | Source(s) |

| Chemical Formula | C₅₁H₇₈NNaO₁₃ | [1] |

| Molecular Weight | 936.15 g/mol | [] |

| Appearance | White to yellow or light brown solid/sticky thick liquid | [4] |

| Melting Point | 120-122 °C | [1] |

| UV Maximum (λmax) | 277, 289 nm | [6] |

| Solubility | ||

| PBS (pH 7.2) | 5 mg/mL | [6] |

| DMSO | ~25-30 mg/mL | [1][6] |

| DMF | ~30 mg/mL | [1][6] |

| Ethanol | ~25 mg/mL | [1][6] |

| Methanol | Soluble | |

| pKa | Not available in public literature | |

| LogP/LogD | Not available in public literature |

Molecular Structure and Identity

This compound retains the core macrolide structure of Rapamycin but with the lactone ring hydrolyzed, resulting in a seco acid. The sodium salt form enhances its aqueous solubility.[1]

IUPAC Name: sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate[1]

SMILES: C[C@@H]1CCCCC(=O)C(=O)/C=C/C[C@@H]3CCOC)O)/C)O)OC)/C">C@@HOC.[Na+][1]

Caption: Simplified network representation of this compound's atomic connectivity.

Solubility

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. This compound exhibits enhanced solubility in aqueous solutions compared to its parent compound, Rapamycin, due to the presence of the sodium carboxylate group.[1]

Experimental Determination of Solubility

1. Kinetic Solubility Assay: This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

-

Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The formation of precipitate is monitored over a short period, typically by nephelometry (light scattering) or UV absorbance after filtration.

-

Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 1-2 hours).

-

Measure the turbidity of the solution using a nephelometer. Alternatively, filter the samples and measure the concentration of the solubilized compound in the filtrate by HPLC-UV.

-

The kinetic solubility is the highest concentration at which no significant precipitation is observed.

-

2. Thermodynamic Solubility (Shake-Flask Method): This method determines the equilibrium solubility of a compound and is considered the gold standard.

-

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The concentration of the dissolved compound is then measured in the supernatant.

-

Protocol:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, PBS pH 7.4).

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Dilute the filtrate appropriately and determine the concentration of this compound using a validated analytical method, such as HPLC-UV, with a standard curve.

-

Caption: Workflow for kinetic and thermodynamic solubility determination.

Stability

Secorapamycin is a degradation product of Rapamycin, and its stability profile is a key parameter for formulation and storage. Studies have shown that Secorapamycin is significantly more stable than Rapamycin, especially under basic conditions.[2] Rapamycin degradation in aqueous solutions leads to the formation of Secorapamycin and a hydroxy acid via parallel reactions.[3]

Stability Indicating Method (HPLC)

A robust, stability-indicating analytical method is essential to separate the intact drug from its degradation products.

-

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is commonly employed. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Detection Wavelength: 277 nm[7]

-

Forced Degradation Studies

To understand the degradation pathways and to confirm the specificity of the analytical method, forced degradation studies are performed.

-

Protocol:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to various stress conditions:

-

Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

-

Basic: 0.1 M NaOH at room temperature for a defined period.

-

Oxidative: 3% H₂O₂ at room temperature for a defined period.

-

Thermal: Heat the solid drug or its solution at a high temperature (e.g., 80 °C).

-

Photolytic: Expose the solution to UV light (as per ICH Q1B guidelines).

-

-

Analyze the stressed samples at various time points using the stability-indicating HPLC method to quantify the remaining this compound and identify major degradation products.

-

Caption: Simplified degradation pathway of Rapamycin to Secorapamycin.

Ionization Constant (pKa) and Lipophilicity (LogP/LogD)

The pKa and lipophilicity are fundamental parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Currently, there are no publicly available experimental values for the pKa and LogP/LogD of this compound. The following are standard protocols for their determination.

pKa Determination by Potentiometric Titration

-

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa is the pH at which the ionized and non-ionized forms of the molecule are present in equal concentrations.

-

Protocol:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if needed).

-

Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titrate the solution with a standardized solution of HCl or NaOH, adding small, precise volumes of the titrant.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by using derivative plots.

-

LogD Determination by Shake-Flask Method

-

Principle: The distribution coefficient (LogD) is the ratio of the concentration of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at a specific pH at equilibrium. LogP is the partition coefficient for the non-ionized form of the molecule.

-

Protocol:

-

Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4) and saturate it with n-octanol. Also, saturate n-octanol with the aqueous buffer.

-

Prepare a stock solution of this compound in the aqueous buffer.

-

Add a known volume of the stock solution to a vial containing a known volume of the saturated n-octanol.

-

Seal the vial and shake it vigorously for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully sample both the aqueous and the n-octanol phases.

-

Determine the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculate LogD using the formula: LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase]).

-

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. While key parameters such as molecular weight, solubility in various solvents, and melting point are well-documented, other critical properties like pKa and LogD require experimental determination. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to fully characterize this compound, enabling informed decisions in formulation, analytical method development, and further investigation of its biological role. The enhanced stability of this compound compared to its parent compound, Rapamycin, is a noteworthy characteristic that has significant implications for its handling and analysis.

References

- Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer. ARKIVOC, 2007(xii), 110-131.

- Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007).

- GUSTIN, E., et al. (2018). Long-term stability of 0.1% rapamycin hydrophilic gel in the treatment of facial angiofibromas. Annales de Dermatologie et de Vénéréologie, 145(11), 723-731.

Sources

- 1. Buy seco Rapamycin Sodium Salt | 148554-65-8 [smolecule.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. enovatia.com [enovatia.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Long-term stability of 0.1% rapamycin hydrophilic gel in the treatment of facial angiofibromas - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Synthesis of Secorapamycin via Base-Catalyzed Hydrolysis of Rapamycin

Abstract

This technical guide provides an in-depth examination of the synthesis of secorapamycin, the primary ring-opened isomer of rapamycin, through base-catalyzed hydrolysis. Rapamycin (also known as Sirolimus) is a macrolide immunosuppressant whose clinical and research applications necessitate a thorough understanding of its stability and degradation pathways. The conversion to secorapamycin represents a critical degradation route that significantly diminishes its biological activity. This document details the underlying chemical mechanisms, provides a validated experimental protocol for the synthesis, outlines methods for purification and characterization, and presents key kinetic data. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this transformation.

Introduction: Rapamycin and its Ring-Opened Analogue, Secorapamycin

Rapamycin is a 31-membered macrolide lactone produced by the bacterium Streptomyces hygroscopicus.[1][2] Its potent immunosuppressive and antiproliferative properties are mediated through the inhibition of the mammalian Target of Rapamycin (mTOR) signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[3][4] However, the complex structure of rapamycin, featuring a lactone (ester) bond within its large macrocycle, renders it susceptible to degradation.

Ring cleavage through hydrolysis is a typical degradation pathway for rapamycin under various conditions.[1][5] This process leads to the formation of ring-opened isomers known as seco-derivatives. The most prominent of these is secorapamycin, which is formed via the hydrolysis of the ester bond followed by dehydration.[6][7] Critically, this structural modification results in a dramatic loss of immunosuppressive activity, with secorapamycin exhibiting less than 4% of the potency of its parent compound in functional assays.[7] Therefore, understanding and controlling the hydrolysis of rapamycin is paramount for its formulation, storage, and therapeutic application.

The Mechanism of Hydrolysis: A Base-Catalyzed Transformation

The conversion of rapamycin to secorapamycin is predominantly a base-catalyzed hydrolysis reaction. The process involves the cleavage of the macrocyclic ester linkage. Studies have shown that both specific and general base catalysis accelerate the degradation of rapamycin.[8][9][10]

Under basic conditions, a hydroxide ion (or other base) attacks the electrophilic carbonyl carbon of the lactone group. This nucleophilic acyl substitution reaction proceeds through a tetrahedral intermediate, which then collapses to break the C-O ester bond, opening the 31-membered ring. This initially forms a hydroxy carboxylate intermediate. While a hydroxy acid can be a product of lactone hydrolysis, the formation of secorapamycin specifically involves this ring-opening.[8][10][11]

The reaction kinetics are well-described by a pseudo-first-order rate law, and the rate of degradation is highly dependent on pH.[8] In highly basic aqueous solutions (e.g., apparent pH 12.2), the half-life of rapamycin is reduced by approximately three orders of magnitude compared to near-neutral conditions (e.g., apparent pH 7.3).[8][9] This underscores the critical role of a basic environment in driving the efficient conversion to secorapamycin.

Caption: Reaction pathway of rapamycin to secorapamycin.

Experimental Protocol: Synthesis of Secorapamycin

This protocol describes a robust method for the synthesis of secorapamycin from rapamycin using base-catalyzed hydrolysis. The procedure is designed to be self-validating through in-process monitoring via High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Reagents

-

Rapamycin (Sirolimus), >98% purity

-

Acetonitrile (HPLC grade)

-

Deionized Water (18 MΩ·cm)

-

Sodium Hydroxide (NaOH), analytical grade

-

Hydrochloric Acid (HCl), 1 M solution for neutralization

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

3.2. Equipment

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

pH meter or pH strips

-

Separatory funnel

-

Rotary evaporator

-

HPLC system with a UV detector

-

Preparative chromatography system (e.g., Flash Chromatography)

3.3. Step-by-Step Methodology

-

Preparation of Rapamycin Stock Solution:

-

Accurately weigh 100 mg of rapamycin and dissolve it in 30 mL of acetonitrile in a 100 mL round-bottom flask. Stir until fully dissolved.

-

-

Initiation of Hydrolysis:

-

Prepare a 0.1 M NaOH solution in deionized water.

-

While stirring the rapamycin solution, add 70 mL of the 0.1 M NaOH solution. The final solvent mixture will be approximately 30:70 (v/v) acetonitrile:water, with a high apparent pH.

-

Immediately protect the reaction mixture from light by wrapping the flask in aluminum foil, as rapamycin and its derivatives can be light-sensitive.[8]

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the progress of the reaction by HPLC at regular intervals (e.g., every 30-60 minutes).

-

Withdraw a small aliquot (e.g., 100 µL), immediately neutralize it with an equivalent volume of 0.1 M HCl, and dilute with the HPLC mobile phase for analysis.

-

Use a C18 or C8 reversed-phase column.[6] A typical mobile phase is a gradient of acetonitrile and water, with UV detection at 278 nm.[6][12][13]

-

The reaction is complete when the peak corresponding to rapamycin is diminished (>95% conversion) and the peak(s) for secorapamycin are maximized.

-

-

Work-up and Neutralization:

-

Once the reaction is complete, cool the flask in an ice bath.

-